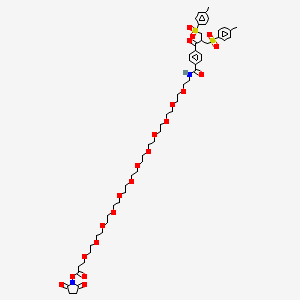

Bis-sulfone-PEG12-NHS Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80N2O22S2/c1-45-3-11-50(12-4-45)81(64,65)43-49(44-82(66,67)51-13-5-46(2)6-14-51)55(62)47-7-9-48(10-8-47)56(63)57-18-20-69-22-24-71-26-28-73-30-32-75-34-36-77-38-40-79-42-41-78-39-37-76-35-33-74-31-29-72-27-25-70-23-21-68-19-17-54(61)80-58-52(59)15-16-53(58)60/h3-14,49H,15-44H2,1-2H3,(H,57,63) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDSAKOWMGLMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80N2O22S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The PEG12 Advantage: Engineering Solubility and Specificity in Bioconjugation

[1]

Executive Summary

In the precise architecture of biotherapeutics—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer a passive connector.[1] It is a functional component that dictates pharmacokinetics, solubility, and therapeutic index.[1]

This technical guide analyzes the PEG12 spacer (a polyethylene glycol chain of 12 ethylene oxide units).[1] Unlike short alkyl spacers that suffer from hydrophobicity and steric limitations, or ultra-long PEG polymers that introduce entropy penalties, PEG12 occupies a "Goldilocks" zone.[1] It provides a spacer arm length of approximately 45–56 Å , offering critical hydration shielding for hydrophobic payloads while maintaining sufficient rigidity to facilitate ligand-receptor interactions.[1]

Part 1: The Physicochemical Rationale[1]

The "Hydration Shell" Mechanism

The primary failure mode for many heterobifunctional crosslinkers (e.g., SMCC) is the aggregation of the conjugate due to the hydrophobicity of the payload (e.g., cytotoxic drugs like MMAE or pyrrolobenzodiazepines).[1]

PEG12 introduces a highly hydrophilic domain.[1] Each ethylene oxide unit (

-

Thermodynamic Benefit: This hydration shell increases the hydrodynamic radius (

) of the conjugate, effectively "masking" hydrophobic payloads from solvent interactions that drive aggregation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Steric Benefit: The ~50 Å length allows the reactive groups (e.g., NHS ester and Maleimide) to bypass the steric bulk of large proteins (like mAbs), accessing surface residues that shorter linkers (like the 8.3 Å spacer of SMCC) cannot reach.[1]

Visualization: The Stealth Effect

The following diagram illustrates how PEG12 prevents hydrophobic collapse compared to a standard alkyl linker.

Figure 1: Mechanism of Hydrophobic Shielding.[1] The PEG12 spacer recruits water molecules (yellow), preventing the hydrophobic payload (green) from folding back onto the antibody surface or aggregating with other conjugates.[1]

Part 2: Application in Antibody-Drug Conjugates (ADCs)[1][2][3]

Overcoming the DAR Ceiling

In ADC development, the Drug-to-Antibody Ratio (DAR) is critical.[1][2] Traditional linkers often limit DAR to 2–4 because higher loading causes precipitation.[1]

-

The PEG12 Solution: By neutralizing the hydrophobicity of multiple drug payloads, PEG12 allows researchers to push DAR towards 8 without compromising solubility.[1]

-

Clearance: The increased hydrodynamic volume reduces renal clearance rates, extending the circulation half-life (

) of the therapeutic.[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Comparative Data: Linker Performance

| Feature | SMCC (Alkyl) | PEG4 Spacer | PEG12 Spacer |

| Spacer Length | ~8.3 Å | ~18 Å | ~53 Å |

| Hydrophilicity | Low (Hydrophobic) | Moderate | High |

| Aggregation Risk | High at DAR > 4 | Moderate | Low at DAR > 6 |

| Immunogenicity | Moderate | Low | Lowest (Stealth) |

| Application | Surface conjugation | Small molecule labeling | High-load ADCs, PROTACs |

Part 3: Application in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker must span the gap between the E3 ligase and the Protein of Interest (POI).[1][5]

The "Action at a Distance"

If the linker is too short, the E3 ligase and POI cannot form a stable Ternary Complex due to steric clashes.[1]

-

PEG12 Utility: With a length of ~50 Å, PEG12 is ideal for "buried" binding pockets.[1] It provides the flexibility required for the two proteins to orient themselves correctly for ubiquitination.[1]

-

Permeability: While long PEGs can reduce cell permeability, PEG12 strikes a balance, remaining small enough for cellular uptake while providing the necessary reach.[1]

Part 4: Experimental Workflow (NHS-PEG12-Maleimide)

Objective: Conjugate a cysteine-containing payload (e.g., a peptide or drug) to a lysine-containing carrier (e.g., Antibody) using SM(PEG)12 (Succinimidyl-([N-maleimidopropionamido]-dodecaethyleneglycol) ester).[1]

Reagents & Buffers

-

Conjugation Buffer: PBS (100mM Phosphate, 150mM NaCl), pH 7.2. Note: Avoid primary amines (Tris, Glycine).[1]

-

Crosslinker Stock: 250 mM SM(PEG)12 in dry DMSO. Critical: Prepare immediately before use.[1] NHS esters hydrolyze rapidly.

-

Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO).[1]

Step-by-Step Protocol

-

Protein Preparation:

-

Activation (First Arm):

-

Purification (Critical Step):

-

Conjugation (Second Arm):

-

Final Polish:

-

Remove unreacted payload via size-exclusion chromatography (SEC) or dialysis.[1]

-

Workflow Diagram

Figure 2: Heterobifunctional Conjugation Workflow. Note the critical purification step between NHS activation and Maleimide conjugation to prevent cross-reactivity.

Part 5: Troubleshooting & Optimization

Hydrolysis vs. Conjugation

The NHS ester half-life is pH-dependent.[1] At pH 7.0,

-

Optimization: If conjugation efficiency is low, lower the pH to 7.0 to preserve the NHS ester, or increase the molar excess of the crosslinker.[1]

Maleimide Stability

Maleimides can hydrolyze to open-ring forms which are non-reactive towards thiols but stable.[1]

References

Site-Specific Conjugation via Bis-Sulfone Reagents: A Technical Guide to Disulfide Re-bridging

Executive Summary

The transition from first-generation Antibody-Drug Conjugates (ADCs) to next-generation therapeutics demands precision. Traditional stochastic conjugation (Lysine-NHS) and instable thiol-maleimide chemistries often result in heterogeneous mixtures and premature payload loss in vivo.

This guide details the bis-sulfone disulfide re-bridging strategy (often associated with technologies like ThioBridge™). By exploiting the latent reactivity of native interchain disulfides, this method allows for the site-specific insertion of a payload while structurally reinforcing the antibody with a stable three-carbon bridge. This document serves as an operational roadmap for implementing this chemistry in a drug development workflow.

Part 1: Mechanistic Foundation

The "Zipper" Principle

Unlike maleimides, which hang off a single sulfur atom like a pendant, bis-sulfone reagents function as a structural staple. The reagent targets the two sulfur atoms liberated from a reduced disulfide bond.[1][2][3][4][5][6][7]

The mechanism proceeds via a cascade of addition-elimination reactions:[2]

-

Activation: Under physiological-to-mildly basic conditions (pH 7.4–8.0), the bis-sulfone reagent undergoes an elimination reaction, releasing a sulfinic acid moiety to generate a reactive mono-sulfone double bond.

-

First Intercalation: One thiolate from the protein attacks this double bond (Michael addition).

-

Second Activation & Closure: A second elimination occurs on the reagent, generating a second double bond, which is immediately attacked by the partner thiolate.

-

Result: A stable 3-carbon bridge locks the two cysteines together, maintaining the protein's tertiary structure.[4]

Mechanism Visualization

Figure 1: The reagent sequentially alkylates both sulfur atoms, effectively "re-zipping" the disulfide bond with a payload inserted.[2][4][6][7]

Part 2: Strategic Advantages & Data Analysis

Stability: The Retro-Michael Solution

The primary failure mode of maleimide ADCs is the retro-Michael reaction , where the thioether bond reverses in plasma, transferring the drug payload to serum albumin. This leads to off-target toxicity and reduced efficacy. Bis-sulfone bridges are chemically irreversible under physiological conditions.

Homogeneity: Defined DAR

IgG1 antibodies typically contain 4 reducible interchain disulfide bonds. Complete reduction and re-bridging yields a highly homogeneous Drug-to-Antibody Ratio (DAR) of 4.[3]

Comparative Analysis Table

| Feature | Maleimide (Cysteine) | NHS-Ester (Lysine) | Bis-Sulfone (Re-bridging) |

| Site Specificity | Moderate (requires reduction) | Low (stochastic) | High (Native Disulfides) |

| Serum Stability | Low (Retro-Michael exchange) | High (Amide bond) | High (3-Carbon Bridge) |

| DAR Control | Variable (0-8 distribution) | Poisson Distribution | Tight (Typically DAR 4) |

| Structural Integrity | Disulfides broken | Intact | Disulfides Re-bridged |

| Linker Hydrophobicity | Variable | Variable | Often improves solubility |

Part 3: Experimental Protocol

Pre-requisite: Ensure your protein (e.g., IgG1) is in a buffer free of nucleophilic amines (Tris) or thiols. PBS (pH 7.4) containing 5-10 mM EDTA is recommended.

Step 1: Reduction[2][3][5][6][7][8]

-

Reagent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it does not require removal before conjugation (it does not react rapidly with bis-sulfones).

-

Stoichiometry: Add 1.1 – 1.5 molar equivalents of TCEP per disulfide bond. For an IgG1 (4 disulfides), use ~4.5–6.0 equivalents of TCEP per antibody.

-

Incubation: 1–2 hours at 37°C or 2–4 hours at Room Temperature (RT).

-

Validation: Verify full reduction via SDS-PAGE or LC-MS (shift in mass corresponding to Heavy/Light chain separation).

Step 2: Conjugation[3][6][7][8]

-

Buffer Adjustment: Adjust pH to 7.8 – 8.0 . This is critical.

-

Why? You need the cysteines to be thiolate anions (S-), but going too high (>8.5) increases the rate of reagent hydrolysis (deactivation).

-

-

Reagent Addition: Add the bis-sulfone reagent (dissolved in DMSO/DMF) to the reduced antibody.

-

Stoichiometry: 1.1 equivalents per disulfide bond (e.g., 4.4 eq per IgG).

-

Solvent: Keep final organic solvent concentration <10% (v/v) to prevent precipitation.

-

-

Incubation: 4 hours at RT or Overnight at 4°C.

Step 3: Purification[1][2][9]

-

Remove excess small molecules using Tangential Flow Filtration (TFF) or a desalting column (e.g., PD-10, Zeba Spin) equilibrated in storage buffer (e.g., Histidine-Trehalose pH 6.0).

Workflow Visualization

Figure 2: Step-by-step process flow ensuring quality control at the critical reduction stage.

Part 4: Troubleshooting & Optimization

Incomplete Re-bridging ("Half-Antibodies")

-

Symptom: SDS-PAGE shows bands at ~75kDa (Half-antibody) or ~125kDa (H2L) instead of ~150kDa.

-

Cause: One side of the bis-sulfone reacted, but the second elimination/cyclization failed, or the disulfide reformed (oxidized) before the reagent could intercalate.

-

Solution:

-

Increase pH slightly (to 8.0) to drive the elimination kinetics.

-

Ensure strict anaerobic conditions during reduction if re-oxidation is suspected.

-

Add reagent immediately after TCEP incubation (or co-incubate if compatible).

-

Precipitation

-

Cause: Hydrophobic payload interacting with the protein surface or high organic solvent percentage.

-

Solution:

-

Limit DMSO/DMF to 5-8%.

-

Use a PEGylated bis-sulfone linker (e.g., PEG24 spacer) to shield the hydrophobic payload.

-

Low Conjugation Efficiency

-

Cause: Hydrolysis of the bis-sulfone reagent competes with conjugation.

-

Solution:

-

Do not store the reagent in aqueous buffer; add it fresh.

-

Increase reagent stoichiometry (up to 1.5–2.0 eq per disulfide) if hydrolysis is rapid.

-

References

-

Brocchini, S., et al. (2006).[1][5] "PEGylation of native disulfide bonds in proteins."[1][2][4][5][6] Nature Protocols, 1, 2241–2252.[1][5]

-

Balan, S., et al. (2007).[4][7] "Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge." Bioconjugate Chemistry, 18(1), 61-76.

-

Badescu, G., et al. (2014).[4] "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Bioconjugate Chemistry, 25(6), 1124–1136.[4]

-

Abzena. (n.d.). "ThioBridge™ Conjugation Technology."[8][9][10][11]

-

Shaunak, S., et al. (2006).[1][2] "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313.

Sources

- 1. PEGylation of native disulfide bonds in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Disulfide bridge based PEGylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpcimedia.com [hpcimedia.com]

- 9. abzena.com [abzena.com]

- 10. abzena.com [abzena.com]

- 11. ThioBridge - A Site-Specific Conjugation Technology For The Design And Manufacture Of Next-Generation ADCs [bioprocessonline.com]

Advanced Technical Guide: Bis-Sulfone-PEG12-NHS Ester in Drug Delivery

Executive Summary

Bis-Sulfone-PEG12-NHS ester represents a third-generation heterobifunctional crosslinker designed to overcome the structural instability and heterogeneity inherent in traditional maleimide-based bioconjugation. By combining a bis-alkylating bis-sulfone moiety (for site-specific disulfide re-bridging) with an NHS ester (for amine targeting) and a PEG12 spacer (for solubility), this reagent enables the synthesis of homogeneous Antibody-Drug Conjugates (ADCs) with defined Drug-to-Antibody Ratios (DARs) and superior plasma stability.

This guide details the mechanistic principles, experimental protocols, and critical quality attributes required to utilize this reagent in high-fidelity drug delivery systems.

Part 1: Mechanistic Principles & Chemistry

The Bis-Sulfone "ThioBridge" Mechanism

Unlike maleimides, which react with single thiols to form pendant thioethers (often leading to structural destabilization of the antibody hinge region), the bis-sulfone moiety functions as a bis-alkylating agent .[1]

-

Target: Reduced interchain disulfide bonds (cystines) in antibodies (e.g., IgG1).[2]

-

Reaction: The reagent undergoes a sequence of addition-elimination reactions.[3] It intercalates between the two sulfur atoms of a reduced disulfide bond.

-

Outcome: It forms a stable 3-carbon bridge, effectively "re-bridging" the disulfide.[1][4][5] This restores the covalent linkage between the heavy and light chains (or heavy-heavy chains), maintaining the antibody's tertiary structure and thermal stability.

The NHS Ester & PEG12 Spacer

-

NHS Ester (N-hydroxysuccinimide): Targets primary amines (

) on small molecule payloads (e.g., cytotoxins like MMAE/MMAF) or lysine residues on proteins. It reacts to form a stable amide bond.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

PEG12 Spacer: A discrete polyethylene glycol chain (

).-

Hydrodynamics: Increases the hydrodynamic radius, shielding the hydrophobic payload.

-

Solubility: Prevents aggregation of the conjugate, a common failure mode in ADCs with hydrophobic linkers.

-

Comparative Advantage

| Feature | Traditional Maleimide | Bis-Sulfone (ThioBridge) |

| Binding Site | Single Cysteine (Free Thiol) | Paired Cysteines (Disulfide) |

| Structural Impact | Breaks interchain bridges; destabilizes hinge. | Re-bridges disulfides; restores stability. |

| DAR Control | Heterogeneous (0–8 distribution). | Homogeneous (typically DAR 4 for IgG1). |

| Plasma Stability | Susceptible to Retro-Michael exchange (payload loss). | Irreversible thioether bridge; highly stable. |

Part 2: Applications in Drug Delivery

Site-Specific Antibody-Drug Conjugates (ADCs)

The primary application is the construction of homogeneous ADCs.[6] By targeting the 4 interchain disulfides of an IgG1, Bis-Sulfone-PEG12-NHS allows for the precise attachment of 4 drug molecules (DAR 4) without genetic engineering (unlike THIOMABs).

Dual-Modality Probes

The reagent is used to attach an amine-functionalized fluorophore to a specific protein domain stabilized by a disulfide bond, enabling FRET studies where structural integrity is paramount.

Pharmacokinetic (PK) Modulation

The PEG12 spacer, combined with the stable linkage, reduces clearance rates. The re-bridging chemistry prevents the "linker fallout" observed with maleimides, where albumin scavenges the drug-linker in circulation.

Part 3: Experimental Protocols

Phase 1: Synthesis of Activated Payload (Drug-Linker)

Rationale: The NHS ester is hydrolysis-sensitive. It must be reacted with the amine-containing payload in an anhydrous organic solvent before aqueous conjugation to the antibody.

Materials:

-

Amine-containing Payload (e.g., MMAE-val-cit-PAB-NH2)[7]

-

Anhydrous DMSO or DMF[7]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Protocol:

-

Dissolution: Dissolve the Amine-Payload in anhydrous DMSO (10 mM concentration).

-

Activation: Add this compound (1.2 – 1.5 molar equivalents relative to payload).

-

Base Addition: Add TEA (2–3 equivalents) to catalyze the amide bond formation.

-

Incubation: React at Room Temperature (RT) for 2–4 hours under nitrogen.

-

Purification: Purify the Bis-Sulfone-PEG12-Payload intermediate via RP-HPLC (C18 column) to remove unreacted amine and hydrolyzed NHS. Lyophilize the product.

-

QC Check: Verify mass via LC-MS.[7] Ensure the Bis-Sulfone moiety is intact.

-

Phase 2: Antibody Conjugation (Disulfide Re-bridging)

Rationale: The antibody must be partially reduced to liberate thiols, then reacted with the Bis-Sulfone-Linker to re-bridge them.[1]

Materials:

-

Monoclonal Antibody (IgG1), 5–10 mg/mL in PBS (pH 7.4).

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[7]

-

Bis-Sulfone-PEG12-Payload (from Phase 1).[7]

-

Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.4–7.8.

Protocol:

-

Reduction:

-

Add TCEP (2.5 – 4.0 molar equivalents per antibody) to the antibody solution.

-

Note: 4 equivalents targets the 4 interchain disulfides of IgG1.[2]

-

Incubate at 37°C for 1–2 hours.

-

Critical: If using DTT, you must perform a buffer exchange (PD-10 column) to remove excess DTT before adding the linker. TCEP is compatible with bis-sulfone and does not strictly require removal, though removal is recommended to prevent side reactions.

-

-

Conjugation:

-

Dissolve Bis-Sulfone-PEG12-Payload in DMSO (5–10% v/v final concentration in reaction).

-

Add the linker to the reduced antibody (4–6 molar equivalents per antibody). A slight excess ensures complete re-bridging.

-

Incubate at 4°C overnight or RT for 4 hours. The re-bridging reaction is slower than maleimide conjugation.

-

-

Purification:

-

Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis.

-

-

Characterization:

-

HIC-HPLC: Determine DAR and homogeneity.

-

SDS-PAGE (Non-reducing): Verify the restoration of the full antibody size (~150 kDa). If bridging failed, you will see light chain (~25 kDa) and heavy chain (~50 kDa) bands.

-

Part 4: Visualization of Workflows

Mechanism of Disulfide Re-bridging

The following diagram illustrates the chemical transformation from a native disulfide to the stabilized thioether bridge.

Caption: Step-wise mechanism of disulfide re-bridging. Reduction opens the hinge; Bis-Sulfone intercalates and covalently links both sulfur atoms.

Complete ADC Synthesis Workflow

This flowchart details the parallel processing of the payload and the antibody.

Caption: Convergent synthesis workflow. The hydrolysis-sensitive NHS coupling is performed first, followed by the aqueous disulfide bridging.

References

-

AxisPharm. this compound: Reagents for Site Specific Conjugation. Retrieved from [Link]

- Balan, A., et al. (2007).Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge. Bioconjugate Chemistry. (Contextual grounding on bis-sulfone mechanism).

- Schumacher, F. F., et al. (2014).In situ maleimide bridging of disulfides and a new approach to protein PEGylation. Bioconjugate Chemistry. (Comparison of bridging technologies).

-

Shaunak, S., et al. (2006). Site-specific PEGylation of native disulfide bonds in therapeutic proteins. Nature Chemical Biology. Retrieved from [Link]

Sources

- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound, 2055105-51-4 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Site Specific Linkers | BroadPharm [broadpharm.com]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. This compound | CAS:2055105-51-4 | AxisPharm [axispharm.com]

hydrophilicity of peg12 linkers in protein modification

An In-depth Technical Guide to the Hydrophilicity of PEG12 Linkers in Protein Modification

Authored by a Senior Application Scientist

Foreword: Beyond the Linker-as-a-String Paradigm

In the realm of protein modification, particularly for therapeutic applications, linkers are often simplistically viewed as mere tethers connecting a protein to another moiety. This perspective, however, overlooks the profound impact a linker's physicochemical properties can have on the final conjugate's behavior. This guide delves into the critical role of hydrophilicity, focusing specifically on the discrete Polyethylene Glycol (PEG) linker with 12 ethylene oxide units (PEG12). We will move beyond the "linker-as-a-string" model to explore how the inherent hydrophilicity of a PEG12 linker is a key design element that dictates the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of a modified protein. This document is intended for researchers, chemists, and drug developers who seek a deeper, mechanistic understanding to inform their bioconjugation strategies.

The Fundamental Role of Hydrophilicity in Bioconjugate Design

The aqueous environment of biological systems presents a significant challenge for many proteins and their conjugates, especially those involving hydrophobic drugs or labels. Poor aqueous solubility can lead to aggregation, reduced bioavailability, and increased immunogenicity. Enhancing the hydrophilicity of a protein therapeutic is a cornerstone of modern drug development.[][2]

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to increase the hydrophilicity and apparent size of protein therapeutics.[][2] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the conjugate.[3] This hydration shell serves multiple purposes:

-

Increases Aqueous Solubility: By effectively cloaking hydrophobic regions of the protein or a conjugated payload, the PEG linker enhances the overall solubility of the conjugate in physiological buffers.[][2][3]

-

Reduces Aggregation: The steric hindrance provided by the flexible, hydrated PEG chain prevents protein-protein interactions that lead to aggregation.

-

Masks Immunogenic Epitopes: The hydration shell can shield antigenic sites on the protein surface, reducing recognition by the immune system and thereby lowering the immunogenicity of the therapeutic.[4]

-

Improves Pharmacokinetics: The increased hydrodynamic radius resulting from PEGylation reduces renal clearance, leading to a longer circulation half-life.[][4][5]

The PEG12 Advantage: Precision in a Polydisperse World

Traditional PEGylating reagents are often polydisperse, meaning they consist of a mixture of PEG chains with varying lengths and molecular weights. This heterogeneity can lead to a complex mixture of final products, posing significant challenges for characterization, purification, and ensuring batch-to-batch consistency.

Discrete PEG (dPEG®) linkers, such as PEG12, offer a solution to this problem. A PEG12 linker is a monodisperse compound with a precise, defined structure containing exactly 12 ethylene glycol units. This uniformity provides several key advantages:

-

Homogeneous Products: Conjugation with a PEG12 linker results in a single, well-defined final product rather than a mixture of PEGylated species.

-

Predictable Properties: The precise length and molecular weight allow for predictable changes in the physicochemical properties of the modified protein.

-

Simplified Analysis: The homogeneity of the conjugate simplifies analytical characterization by techniques such as mass spectrometry and chromatography.[6]

-

Regulatory Compliance: The well-defined nature of the final product is highly advantageous for regulatory submissions.

The PEG12 linker strikes a balance between providing sufficient hydrophilicity and spatial separation without adding excessive molecular weight, which could potentially interfere with the protein's biological activity.

The Mechanism of Hydrophilicity Enhancement by PEG12 Linkers

The hydrophilicity of a PEG12 linker is a direct result of its chemical structure. The repeating ethylene oxide units create a flexible chain with a high density of ether oxygens. These oxygens are capable of forming hydrogen bonds with surrounding water molecules, creating a tightly associated hydration shell.

Caption: Hydration shell around a PEG12 linker.

This hydration shell effectively increases the hydrodynamic volume of the protein, which is the volume it occupies in solution. This has two major consequences: it physically masks the surface of the protein and any attached hydrophobic payload, and it significantly increases the apparent size of the molecule, which is a key factor in reducing its clearance by the kidneys.[5]

Impact on Physicochemical Properties of Proteins

The introduction of a PEG12 linker can dramatically alter the physicochemical properties of a protein.

| Property | Impact of PEG12 Linker | Rationale |

| Solubility | Significantly Increased | The hydrophilic nature of the PEG chain enhances interaction with water, often overcoming the insolubility of the parent protein or a hydrophobic payload.[][2][3] |

| Stability | Generally Increased | The PEG linker can provide steric hindrance that protects the protein from proteolytic degradation and can also reduce the propensity for aggregation, a common pathway for protein instability.[4] |

| Aggregation | Reduced | The flexible, hydrated PEG chain acts as a physical barrier, preventing the protein-protein interactions that lead to the formation of aggregates.[4] |

| Immunogenicity | Reduced | The hydration shell can mask immunogenic epitopes on the protein surface, leading to a reduced immune response.[4] |

Experimental Protocols for Protein Modification with PEG12 Linkers

The choice of conjugation chemistry is dictated by the available functional groups on the protein surface. The two most common strategies for introducing PEG12 linkers are targeting primary amines (lysine residues and the N-terminus) or free thiols (cysteine residues).

Protocol: Amine-Reactive PEGylation using PEG12-NHS Ester

This protocol targets the primary amines on lysine residues and the N-terminus of the protein. The N-hydroxysuccinimide (NHS) ester reacts with the deprotonated amine to form a stable amide bond.

Causality Behind Experimental Choices:

-

pH 8.0-8.5: This pH is a critical compromise. It is high enough to ensure a significant portion of the lysine ε-amino groups (pKa ~10.5) are deprotonated and thus nucleophilic, but not so high as to cause protein denaturation or significant hydrolysis of the NHS ester.[]

-

Molar Excess of PEG Reagent: A 10- to 20-fold molar excess is typically used to drive the reaction to completion.[8] However, this should be optimized to avoid over-PEGylation, which can lead to loss of activity.

-

Quenching: Adding a small molecule with a primary amine (e.g., Tris or glycine) quenches any unreacted PEG-NHS ester, preventing further modification during purification and analysis.

-

Purification: Size-exclusion chromatography (SEC) is an effective method for removing unreacted PEG and quenching reagents, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[]

Step-by-Step Methodology:

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer, such as Phosphate-Buffered Saline (PBS), at a concentration of 1-10 mg/mL.[10]

-

Ensure the buffer is amine-free (e.g., do not use Tris buffer for the reaction itself).

-

Adjust the pH of the protein solution to 8.0-8.5 using a suitable base, such as 1 M sodium bicarbonate.[]

-

-

PEG12-NHS Ester Preparation:

-

Allow the vial of PEG12-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]

-

Immediately before use, dissolve the PEG12-NHS ester in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10 mM.[8][11]

-

-

Conjugation Reaction:

-

Add the calculated volume of the PEG12-NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).[8]

-

Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.[8]

-

Incubate the reaction at room temperature for 1-2 hours with gentle stirring.[] Alternatively, the reaction can be carried out overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.

-

Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis.[][]

-

Protocol: Thiol-Reactive PEGylation using PEG12-Maleimide

This protocol provides a more site-specific approach by targeting the sulfhydryl groups of cysteine residues. The maleimide group reacts with the thiol to form a stable thioether bond.

Causality Behind Experimental Choices:

-

pH 7.0-7.5: This pH range is optimal for the specific reaction between the maleimide and the thiol group, while minimizing potential side reactions with amines.[10][12]

-

Reducing Agent (Optional): Many proteins have cysteine residues involved in disulfide bonds. A reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is used to break these bonds and expose the free thiols for conjugation. TCEP is preferred over DTT as it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide reagent.[10]

-

Degassed Buffer: Thiols are susceptible to oxidation. Using a degassed buffer minimizes dissolved oxygen and preserves the reduced state of the cysteines.[10]

Step-by-Step Methodology:

-

Protein Preparation:

-

PEG12-Maleimide Preparation:

-

Prepare a 10 mM stock solution of PEG12-maleimide in anhydrous DMSO or DMF.[10]

-

-

Conjugation Reaction:

-

Purification:

-

Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted PEG-maleimide and any reducing agent.[13]

-

Caption: General workflow for protein PEGylation.

Characterization of PEG12-Modified Proteins

Thorough characterization is essential to confirm successful conjugation and to ensure the quality and homogeneity of the final product. A combination of analytical techniques should be employed.

-

Size-Exclusion Chromatography (SEC): SEC is a primary tool for analyzing PEGylated proteins.[] It separates molecules based on their hydrodynamic size. Successful PEGylation will result in a significant decrease in the retention time of the protein, indicating an increase in its apparent size.[] SEC can be used to quantify the amount of remaining un-PEGylated protein and to detect the presence of aggregates.[14][15][16]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. While PEG itself is hydrophilic, its conjugation to a protein can sometimes lead to unexpected retention behavior on RP-HPLC columns.[17] However, this technique is very powerful for assessing the purity of the conjugate and can often separate species with different numbers of PEG chains attached (PEGamers).[][18]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a simple and rapid method to visually confirm PEGylation. The addition of the PEG12 linker will cause a noticeable increase in the apparent molecular weight of the protein, resulting in a shift to a higher position on the gel compared to the unmodified protein.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the most definitive evidence of conjugation by confirming the exact mass of the PEGylated protein.[6] This allows for the precise determination of the number of PEG12 linkers attached to each protein molecule.

Case Study: PEG12 Linkers in Antibody-Drug Conjugates (ADCs)

In the development of Antibody-Drug Conjugates (ADCs), a linker connects a potent cytotoxic drug to a monoclonal antibody. The properties of this linker are critical to the ADC's success. Many cytotoxic payloads are highly hydrophobic, which can lead to aggregation and rapid clearance of the ADC.[3]

The incorporation of a hydrophilic PEG12 linker can mitigate these issues.[] Studies have shown that including PEG structures in the linker can improve the hydrophobicity profile of ADCs.[19] This enhancement of hydrophilicity allows for a higher drug-to-antibody ratio (DAR) without causing aggregation, leading to a more potent therapeutic.[3] Furthermore, the improved pharmacokinetics afforded by the PEG linker ensures that the ADC remains in circulation long enough to reach its target tumor cells.[3][20]

Conclusion and Future Outlook

The hydrophilicity of a PEG12 linker is not a passive property but an active design element that profoundly influences the therapeutic potential of a modified protein. Its discrete nature ensures product homogeneity, while its inherent hydrophilicity enhances solubility, improves stability, and optimizes pharmacokinetic profiles. As the field of bioconjugation continues to advance, the rational design and selection of linkers, with a deep understanding of properties like hydrophilicity, will remain paramount in the development of safer and more effective protein-based therapeutics. The move towards well-defined, monodisperse linkers like PEG12 represents a critical step in mastering the complexity of bioconjugate engineering.

References

-

Abberior Instruments. NHS ester protocol for labeling proteins. [Link]

-

Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

-

Tsumura, R., et al. (2024). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]

-

ResearchGate. RP HPLC methods for PEGylated proteins downstream. [Link]

-

Wang, Y., & Latypov, R. F. (2019). Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation. Methods in Molecular Biology. [Link]

-

Biopharma PEG Scientific Inc. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. [Link]

-

Kim, J., et al. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. Journal of Pharmaceutical Sciences. [Link]

-

Chen, Y. (2017). Studies on protein solubility. Scholars' Mine. [Link]

-

LCGC International. Development of a Size-Exclusion Chromatography Method to Characterize a Multimeric PEG–Protein Conjugate. [Link]

-

Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Molecular Pharmaceutics. [Link]

-

Cilli, E. M., & Brocchini, S. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals. [Link]

-

Liu, C., et al. (2024). Site-specific PEGylation of proteins: Insights into structural and functional changes. MedComm–Future Medicine. [Link]

-

Gonçalves, J., & Caliceti, P. (2024). Optimizing proteins through PEGylation. YouTube. [Link]

-

Giese, M. (2025, January 16). Mitigating ADC Toxicities With Linker-Payload Design. YouTube. [Link]

-

Fee, C. J., & Van Alstine, J. M. (2004). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins. Bioconjugate Chemistry. [Link]

-

Mohammed, A., et al. (2024). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology. [Link]

Sources

- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. m.youtube.com [m.youtube.com]

- 5. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositorio.usp.br [repositorio.usp.br]

- 8. broadpharm.com [broadpharm.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. broadpharm.com [broadpharm.com]

- 14. lcms.cz [lcms.cz]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: High-Fidelity Disulfide Rebridging with Bis-Sulfone Linkers

Introduction: The Stability Imperative

In the development of Antibody-Drug Conjugates (ADCs), the stability of the linker-payload connection is paramount. Traditional cysteine conjugation methods involving the reduction of interchain disulfides followed by maleimide alkylation often suffer from two critical failures:

-

Structural Instability: Breaking the covalent disulfide bonds destabilizes the antibody quaternary structure, leading to potential aggregation or dissociation of heavy/light chains.

-

Retro-Michael Deconjugation: Maleimide-thiol adducts are reversible in plasma, leading to premature drug release and off-target toxicity (the "maleimide exchange" phenomenon).

Disulfide rebridging using bis-sulfone reagents (often referred to as bis-alkylation) solves both problems simultaneously. By using a reagent capable of reacting with both sulfur atoms of a reduced disulfide bond, the covalent linkage between the antibody chains is restored. This results in a structurally rigid construct with a defined Drug-Antibody Ratio (DAR), typically DAR 4 for an IgG1, and superior serum stability compared to maleimides.

Mechanism of Action

The bis-sulfone rebridging reaction is a sophisticated cascade of elimination and addition reactions. Unlike maleimides, which are "always on" electrophiles, bis-sulfones are often latent electrophiles that require specific pH conditions to activate.

The Reaction Cascade

-

Activation: At slightly basic pH (pH 7.5–8.2), the bis-sulfone moiety undergoes a base-catalyzed

-elimination of a sulfinic acid (e.g., p-toluenesulfinic acid), generating a reactive mono-enone (alkene). -

First Addition: One of the liberated cysteine thiols from the antibody performs a Michael addition on this alkene.

-

Second Activation: The intermediate undergoes a second

-elimination, generating a second double bond. -

Cyclization (Rebridging): The second cysteine thiol, held in close proximity, attacks the new double bond, completing the 3-carbon bridge.

Experimental Protocol

Phase A: Pre-Conjugation Considerations

-

Buffer Compatibility: Avoid buffers containing nucleophilic amines (Tris, Glycine) during the conjugation step if the reagent is sensitive, though bis-sulfones are generally thiol-specific. EDTA (1–5 mM) is mandatory to chelate trace metals that catalyze thiol oxidation.

-

Starting Material: Ensure the antibody is in a formulation buffer (e.g., PBS or Histidine) at >5 mg/mL.

Phase B: Step-by-Step Methodology

Step 1: Reduction of Interchain Disulfides

To achieve a DAR of 4 (rebridging all 4 interchain disulfides of an IgG1), complete reduction is necessary.

-

Prepare Antibody: Dilute mAb to 5–10 mg/mL in Reaction Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5–8.0).

-

Note: A pH of 8.0 is preferred to facilitate the subsequent elimination steps of the bis-sulfone.

-

-

Add Reducing Agent: Add TCEP (Tris(2-carboxyethyl)phosphine) at a ratio of 6.0 – 8.0 molar equivalents per antibody.

-

Expert Insight: While theoretically 4 disulfides require 4 equivalents, an excess ensures complete reduction. TCEP is preferred over DTT because it is stable and non-volatile.

-

-

Incubate: 37°C for 1–2 hours.

-

Verification (Optional): Analyze a small aliquot via PLRP-MS or non-reducing SDS-PAGE to confirm heavy/light chain dissociation.

Step 2: Conjugation (Rebridging)

The bis-sulfone reagent is added directly to the reduced antibody. Unlike maleimides, where TCEP must sometimes be removed, bis-sulfones are less reactive toward TCEP, but removing gross excess is good practice.

-

Reagent Prep: Dissolve the bis-sulfone linker-payload in an organic solvent (DMSO or DMA) to a concentration of 10 mM.

-

Addition: Add the bis-sulfone reagent to the reduced antibody solution.

-

Stoichiometry: Use 1.1 – 1.5 molar equivalents of reagent per disulfide bond. For an IgG1 (4 disulfides), this equals 4.4 – 6.0 equivalents per antibody .

-

Critical Control: Keep organic solvent content <10% (v/v) to prevent precipitation.

-

-

Incubate: Incubate at 4°C to Room Temperature for 4–16 hours (overnight is common).

-

Why so long? The elimination-addition mechanism is slower than maleimide conjugation. The lower temperature preserves protein integrity during the long incubation.

-

-

Quenching: Add a scavenger (e.g., N-acetyl cysteine or excess glutathione) to quench unreacted linker, though this is often unnecessary if purification follows immediately.

Step 3: Purification

Remove excess small molecule reagents.

-

Method: Tangential Flow Filtration (TFF) or size-exclusion chromatography (e.g., Sephadex G-25/PD-10 columns) equilibrated in formulation buffer (e.g., PBS, pH 7.2 or Histidine/Trehalose).

Validation & Quality Control (Self-Validating Systems)

The success of rebridging is visually binary on an SDS-PAGE gel. This serves as your primary "Self-Validating" step.

QC Workflow Diagram

Data Interpretation Table

| Assay | Condition | Observation | Interpretation |

| SDS-PAGE | Non-Reducing | Single band ~150 kDa | Success: Disulfides are rebridged; covalent structure intact. |

| SDS-PAGE | Non-Reducing | Bands at ~75, 50, 25 kDa | Failure: "Capping" occurred (mono-alkylation) without bridging, or reduction without reaction. |

| SDS-PAGE | Reducing | Bands at 50 (HC) & 25 (LC) kDa | Normal: Reagent bridge is not a peptide bond; it may or may not hold under harsh reducing boiling (usually does not). |

| HIC-HPLC | Native | Peak shift to higher retention | Confirmation: Hydrophobic payload attached. Single dominant peak indicates homogeneous DAR 4. |

Troubleshooting & Optimization

Issue 1: Incomplete Bridging (The "Half-Antibody" Problem)

-

Symptom:[1][2][3][4] SDS-PAGE shows bands at 75 kDa (Half-Ab) or free chains.

-

Cause: Incomplete elimination of the bis-sulfone leaving groups or steric hindrance.

-

Solution: Increase reaction pH to 8.0–8.2 to accelerate elimination. Increase incubation time. Ensure TCEP is fresh (oxidized TCEP is ineffective).

Issue 2: Aggregation

-

Symptom:[1][2][3][4] Smear at the top of the gel or high molecular weight species in SEC.

-

Cause: Over-reduction exposing buried hydrophobic patches, or hydrophobic linkers causing sticking.

-

Solution: Limit TCEP to 6 eq. Add propylene glycol (10–20%) or mild detergents (0.02% Polysorbate 20) during conjugation.

Issue 3: Low Conjugation Efficiency

-

Cause: Oxidation of thiols before reagent addition.

-

Solution: Degas buffers. Ensure EDTA is present. Minimize lag time between TCEP addition and Bis-sulfone addition.

References

-

Brocchini, S., et al. (2006). "Disulfide bridge based PEGylation of proteins." Nature Protocols, 1(5), 2241–2252.

-

Abzena. (n.d.). "ThioBridge™ Conjugation Technology."[5][6][7][8] Abzena Technology Platforms.

-

Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 25(6), 1172-1178. (Comparison of bridging technologies).

-

Badescu, G., et al. (2014). "Bridging disulfides for stable and defined antibody drug conjugates." Bioconjugate Chemistry, 25(6), 1124–1136.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hpcimedia.com [hpcimedia.com]

- 6. Linking Antibody To Drug With ThioBridge Conjugation Technology For Better ADCs [bioprocessonline.com]

- 7. Abzena Capacity Update October 2025 ADC [outsourcedpharma.com]

- 8. selectscience.net [selectscience.net]

Technical Guide: Preparation and Handling of Bis-sulfone-PEG12-NHS Ester Stock Solutions in DMSO

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a detailed protocol and expert insights for the preparation, handling, and storage of stock solutions of Bis-sulfone-PEG12-NHS Ester in dimethyl sulfoxide (DMSO). This compound is a multifunctional crosslinker pivotal in modern bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. It features a bis-sulfone group for re-bridging native disulfide bonds and an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines.[1][2][3] The integrity of these reactive groups is paramount for successful conjugation, and improper stock solution preparation is a common source of experimental failure. This document outlines a self-validating protocol grounded in the chemical principles of the reagent to ensure maximum reactivity and reproducibility.

Introduction: The Scientific Rationale

This compound is an advanced heterobifunctional crosslinker designed for site-specific and stable bioconjugation. Understanding its constituent parts is key to appreciating the nuances of its handling.

-

The Bis-sulfone Moiety: This group is a highly efficient bis-alkylating agent. Its primary role is to selectively react with the two free thiol (-SH) groups that result from the mild reduction of a native disulfide bond (-S-S-) in a protein, such as an antibody.[2][4] This reaction re-forms a stable, three-carbon thioether bridge, effectively "stapling" the protein back together at the site of the original disulfide bond.[1][2] This approach is critical for creating homogenous ADCs, as it preserves the protein's tertiary structure and biological function.[2][4]

-

The PEG12 Spacer: The polyethylene glycol (PEG) linker, consisting of 12 repeating ethylene glycol units, imparts several desirable properties. It is a hydrophilic spacer that can increase the aqueous solubility of the final conjugate, mitigate aggregation, and potentially reduce the immunogenicity of the therapeutic agent.[1][5][6][7]

-

The N-hydroxysuccinimide (NHS) Ester: This is one of the most common amine-reactive functional groups used in bioconjugation.[8] It reacts efficiently with primary amines (–NH₂), such as those on the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable, covalent amide bond.[8][9][10]

The Critical Vulnerability: The NHS ester is highly susceptible to hydrolysis—a reaction with water that cleaves the ester, rendering it incapable of reacting with amines.[8][9] This hydrolysis is the primary competing reaction during conjugation and the main cause of reagent inactivation during storage.[8][10] The rate of hydrolysis increases significantly with rising pH and the presence of moisture.[8][11] Therefore, the entire protocol for preparing and handling a stock solution is built around one central principle: the rigorous exclusion of moisture.

Reagent Properties and Storage

A precise understanding of the reagent's physical properties is the foundation of accurate stock solution preparation.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4] |

| CAS Number | 2055105-51-4 | [1][4][12] |

| Molecular Formula | C₅₆H₈₀N₂O₂₂S₂ | [1][3][4] |

| Molecular Weight | 1197.4 g/mol | [1][3][4] |

| Appearance | Viscous pale liquid or low melting point solid | [9][13][14] |

| Solubility | DMSO, DMF, DCM | [1][3] |

| Storage (Solid) | -20°C under dessication | [1][3][9][13] |

| Storage (DMSO) | -20°C, aliquoted, protected from moisture | [9][13][15] |

The Causality of Experimental Choices: Core Principles

Do not just follow steps; understand the science behind them. This is the key to troubleshooting and adapting protocols.

-

Why Anhydrous DMSO? Standard-grade DMSO is hygroscopic and readily absorbs atmospheric moisture.[16] Using any DMSO that is not certified as anhydrous (or freshly opened from a sealed bottle) will introduce water, immediately beginning the process of NHS ester hydrolysis and compromising the reactivity of your stock solution.[16][17]

-

Why Equilibrate to Room Temperature? Opening a cold vial creates a pressure differential that draws in moist room air. Furthermore, the cold surface of the vial will cause moisture from the air to condense directly onto the reagent powder.[9][13][18][19] This is a critical and often overlooked step that can ruin the reagent before it is even dissolved.

-

Why Aliquot? Each freeze-thaw cycle exposes the stock solution to potential temperature fluctuations and atmospheric moisture when the vial is opened. By creating small, single-use aliquots, you ensure that the main stock is not repeatedly compromised. This is a cornerstone of maintaining a trustworthy and reactive stock solution over time.

Detailed Protocol for Stock Solution Preparation

This protocol is designed to be a self-validating system. Adherence to these steps is your primary form of quality control.

Required Materials and Reagents

-

This compound (stored at -20°C with desiccant)

-

Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade, in a sealed bottle with a septum cap.

-

Sterile, conical microcentrifuge tubes or cryovials suitable for low-temperature storage.

-

Precision balance (for weighing the reagent if purchased in bulk).

-

Calibrated micropipettes and sterile, low-retention tips.

-

Vortex mixer.

-

Inert gas (Argon or Nitrogen), if available, for long-term storage protocols.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

DMSO facilitates the absorption of chemicals through the skin. Avoid direct contact.

-

Review the Safety Data Sheet (SDS) for the reagent before handling.[20]

Step-by-Step Methodology

Goal: To prepare a 10 mM stock solution. This concentration is a common starting point for many bioconjugation reactions.

Sample Calculation:

-

Molecular Weight (MW) = 1197.4 g/mol = 1197.4 mg/mmol

-

To make 1 mL of a 10 mM solution:

-

Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 1197.4 mg/mmol = 11.97 mg

-

You will need to dissolve 11.97 mg of the reagent in 1 mL of anhydrous DMSO.

-

Procedure:

-

Reagent Equilibration: Remove the vial of this compound from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 minutes. Do not open the vial while it is cold. [9][13]

-

Solvent Preparation: Using a sterile syringe and needle, pierce the septum of the sealed anhydrous DMSO bottle to withdraw the required volume. This technique minimizes the introduction of moist air into your solvent source.[21]

-

Dispensing the Reagent: Once the reagent vial has reached room temperature, briefly centrifuge it to ensure all the powder or viscous liquid is at the bottom. Carefully open the vial and, working quickly, weigh the desired amount (e.g., 11.97 mg) into a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the reagent.

-

Mixing: Immediately cap the tube tightly and vortex for 30-60 seconds until the reagent is completely dissolved. The solution should be clear and colorless.

-

Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. For example, aliquot into 20 µL or 50 µL volumes. This prevents the need to thaw the entire stock for each experiment.[9]

-

Storage: Tightly cap the aliquots. For optimal stability, you can briefly flush the headspace of each vial with an inert gas like argon or nitrogen before sealing. Place the labeled aliquots in a sealed secondary container with desiccant and store them at -20°C.[9][13] A properly prepared and stored stock solution should be stable for 1-3 months.[9][13] However, for the most critical applications, preparing the solution fresh is always the best practice.[18]

Visualizations

Workflow for Stock Solution Preparation

Caption: Figure 1. Workflow for preparing a stable stock solution.

Conceptual Reaction Scheme

Caption: Figure 2. Conceptual diagram of the dual reaction mechanism.

References

-

Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

-

Bis-PEG12-NHS ester. AxisPharm. [Link]

-

Bis-Sulfone PEG. AxisPharm. [Link]

-

This compound (CAT#: WJY-0323-LS8). Creative Biolabs. [Link]

-

This compound | CAS:2055105-51-4. AxisPharm. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. [Link]

-

Protocol for PEG NHS Reagents. AxisPharm. [Link]

-

Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. National Center for Biotechnology Information (PMC). [Link]

-

Bis-sulfone reagent as a disulfide rebridging linker. ResearchGate. [Link]

-

Safety Data Sheet - Sulfo-NHS Ester. Dynamic Biosensors. [Link]

-

Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. National Center for Biotechnology Information (PMC). [Link]

-

Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. YouTube. [Link]

-

Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ACS Publications. [Link]

-

Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator. RSC Publishing. [Link]

-

(PDF) PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. ResearchGate. [Link]

-

Overview of PEG Linkers & Their Applications. Technology Networks. [Link]

Sources

- 1. This compound, 2055105-51-4 | BroadPharm [broadpharm.com]

- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound | CAS:2055105-51-4 | AxisPharm [axispharm.com]

- 5. Bis-PEG12-NHS ester | AxisPharm [axispharm.com]

- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. precisepeg.com [precisepeg.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. labshake.com [labshake.com]

- 15. interchim.fr [interchim.fr]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. confluore.com [confluore.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

synthesizing homogeneous ADCs using bis-sulfone peg reagents

[1][2][3][4]

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

| Parameter | Recommended Range | Scientific Rationale |

| Reduction Agent | TCEP (preferred) or DTT | TCEP is stable and does not require removal if stoichiometry is precise. DTT is more efficient but must be removed via desalting before conjugation to prevent reagent quenching. |

| Reaction pH | 7.5 – 8.0 | The elimination of sulfinic acid is base-catalyzed. Below pH 7.0, the reaction stalls at the mono-alkylated intermediate stage. |

| Stoichiometry | 1.1 – 1.5 equiv. per disulfide | A slight excess ensures complete bridging. For IgG1 (4 disulfides), use ~5–6 equivalents of reagent per antibody. |

| Temperature | 4°C to 22°C | Lower temperatures (4°C) favor specific bridging over non-specific hydrolysis, though reaction times must be extended (16h vs 4h). |

| Solvent | Aqueous buffer + <10% Organic | Bis-sulfone reagents are often hydrophobic. Predissolve in DMSO/DMA; ensure final organic solvent concentration <10% to prevent mAb precipitation. |

Detailed Protocol

Materials Required

-

Antibody: Human IgG1 (e.g., Trastuzumab), conc. 5–10 mg/mL in PBS (pH 7.4).

-

Reducing Agent: 10 mM TCEP-HCl (neutralized).

-

Reagent: Bis-sulfone-PEG-Payload (e.g., Bis-sulfone-PEG24-ValCit-PABC-MMAE).[2][3]

-

Buffer: Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8).

-

Purification: PD-10 Desalting Columns or TFF system.

Step-by-Step Methodology

Step 1: Antibody Preparation & Reduction

-

Buffer exchange the antibody into Conjugation Buffer (pH 7.8) . The slightly basic pH is critical for the subsequent bridging step.

-

Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 6.0 equivalents per mAb .

-

Note: While IgG1 has 4 interchain disulfides, a slight excess ensures full reduction of interchain bonds without reducing buried intrachain bonds (which requires denaturing conditions).

-

-

Incubate at 37°C for 1 hour with gentle agitation.

-

Validation Check: Verify reduction by taking a 5 µg aliquot for non-reducing SDS-PAGE (should see Heavy Chain and Light Chain bands, no intact IgG).

Step 2: Conjugation (Re-bridging)

-

Prepare a 10 mM stock of the Bis-sulfone reagent in anhydrous DMSO or DMA.

-

Add the reagent to the reduced antibody solution.

-

Target Ratio: 1.1 to 1.5 equivalents per disulfide bond (approx. 5–6 equivalents per mAb).

-

Addition: Add slowly while swirling to prevent local high concentrations of organic solvent.

-

-

Incubate at 4°C for 16 hours (overnight) or 22°C for 4 hours .

-

Tip: 4°C is recommended for initial trials to maximize specificity.

-

Step 3: Purification

-

Remove excess small molecule reagent using a desalting column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) equilibrated with storage buffer (e.g., PBS pH 7.4 or Histidine pH 6.0).

-

Filter sterilize (0.22 µm) the final conjugate.

Quality Control & Validation

A robust ADC workflow requires orthogonal analytical methods to confirm identity and purity.

Validation Workflow Diagram

Interpretation of Results

-

SDS-PAGE (Reducing Conditions):

-

Standard Maleimide ADC: DTT reduces the antibody into Heavy Chain (50 kDa) and Light Chain (25 kDa).[1]

-

Bis-sulfone Bridged ADC: Because the reagent covalently links the two sulfurs, the Heavy and Light chains remain connected even in the presence of DTT. You should observe a major band at ~150 kDa (or 75 kDa for Half-antibody depending on the specific bridge topology). This is the primary confirmation of successful bridging.

-

-

HIC-HPLC (Hydrophobic Interaction Chromatography):

-

Separates species based on drug load.[1]

-

Success Criteria: A dominant peak representing DAR 4 (>85% area). Minimal DAR 0 (unconjugated) or DAR >4 (aggregates).

-

-

Native Mass Spectrometry:

-

Confirms the addition of exactly 4 linker-payloads.

-

Calculation:

(Note: 2 protons are lost during bridging).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High levels of DAR 0 (Unconjugated mAb) | Incomplete reduction or Re-oxidation | Ensure TCEP is fresh. Degas buffers to remove dissolved oxygen which causes re-oxidation before bridging. |

| Presence of "Half-Antibody" (75 kDa) | Failure to bridge the Hinge Region | The hinge region (Heavy-Heavy) is sterically hindered. Increase reaction time or slightly increase temperature to 25°C. |

| Precipitation during conjugation | Hydrophobicity of payload | Ensure organic solvent (DMSO) is <10%. Use a bis-sulfone reagent with a longer PEG spacer (e.g., PEG24) to mask the payload's hydrophobicity. |

| Broad peaks in HIC | Mono-alkylation (Incomplete bridging) | pH is likely too low. Increase pH to 8.0 to drive the elimination step and force cyclization. |

References

-

Brocchini, S., et al. (2006). "Disulfide bridge based PEGylation of proteins." Nature Protocols, 1(5), 2241–2252. [Link]

-

Badescu, G., et al. (2014).[4][] "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Bioconjugate Chemistry, 25(6), 1124–1136.[4] [Link]

-

Schumacher, F.F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132–136. [Link]

-

Chudasama, V., et al. (2016). "Recent advances in the construction of antibody–drug conjugates." Nature Chemistry, 8, 114–119. [Link]

methods for reducing antibody disulfide bonds for bis-sulfone conjugation

Application Note: High-Fidelity Disulfide Re-bridging of Antibodies using Bis-Sulfone Reagents

Executive Summary

This guide details the methodology for site-specific conjugation of payloads to IgG antibodies via disulfide re-bridging.[1] Unlike stochastic lysine conjugation or standard maleimide chemistries—which yield heterogeneous mixtures and unstable thioethers—bis-sulfone reagents intercalate into reduced disulfide bonds. This process structurally "staples" the antibody back together, maintaining tertiary integrity while yielding a highly homogeneous Drug-Antibody Ratio (DAR) of exactly 4 (for IgG1).

Key Advantage: The resulting conjugate resists de-conjugation in serum because the bis-sulfone bridge is thermodynamically stable and does not undergo the retro-Michael exchange often seen with maleimides.

Mechanistic Principles

The success of this protocol relies on the precise sequence of Reduction , Purification , and Intercalation .

-

Reduction: Interchain disulfide bonds (4 in IgG1) are reduced to liberate 8 free thiols.

-

Activation: The bis-sulfone reagent (acting as a latent Michael acceptor) undergoes a base-catalyzed elimination of a sulfinic acid group to generate a reactive double bond.

-

Re-bridging: A free thiol on the antibody attacks the double bond (Michael addition). A second elimination occurs, followed by a second Michael addition by the paired thiol. This effectively "re-bridges" the disulfide with a 3-carbon linker.[2]

Diagram 1: Bis-Sulfone Re-bridging Mechanism

Caption: Stepwise conversion of native disulfides to stable 3-carbon bridges via reduction and sequential Michael addition-elimination.

Critical Parameters & Reagents

To ensure reproducibility, strictly adhere to these parameters.

| Parameter | Specification | Rationale |

| Reducing Agent | DTT (Dithiothreitol) | Preferred over TCEP for this specific workflow. TCEP is a phosphine and can react with the Michael acceptor of the bis-sulfone linker, reducing conjugation efficiency. |

| Purification | Mandatory | Free DTT must be removed (< 1 µM) before adding the bis-sulfone; otherwise, DTT will quench the reagent. |

| Reaction pH | pH 7.8 – 8.0 | Slightly basic pH is critical to drive the elimination step of the bis-sulfone reagent to generate the reactive alkene.[3] |

| Buffer Additive | 1-5 mM EDTA | Essential to chelate divalent cations (Cu²⁺, Fe²⁺) that catalyze the re-oxidation of thiols before the reagent can bridge them. |

| Stoichiometry | 1.1 – 1.5 eq | Per disulfide bond (approx. 4.4 – 6.0 eq per mAb). Excess drives the reaction but minimizes non-specific binding. |

Experimental Protocols

Phase A: Antibody Reduction

Objective: Fully reduce interchain disulfides without denaturing the antibody or reducing buried intrachain disulfides.

-

Preparation: Dilute the antibody (mAb) to 5–10 mg/mL in Reduction Buffer (PBS, 20 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4).

-

Add Reductant: Add DTT to a final concentration of 10–20 mM .

-

Note: This is a large molar excess (approx. 100-300x), ensuring rapid and complete reduction of accessible disulfides.

-

-

Incubation: Incubate at 37°C for 45 minutes or Room Temperature (RT) for 2 hours .

-

QC Check: The solution should remain clear. Turbidity indicates aggregation/denaturation.

-

Phase B: Purification (CRITICAL)

Objective: Remove DTT completely. Even trace DTT will ruin the conjugation.

-

Method: Use Zeba™ Spin Desalting Columns (7K MWCO) or a PD-10 gravity column equilibrated with Conjugation Buffer .

-

Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8 .

-

Why pH 7.8? The elimination reaction required for bis-sulfone activation is slow at pH < 7.5.

-

-

Validation: Verify protein concentration using A280 (Nanodrop).

-

Optional Thiol Quantification: Use Ellman’s Reagent (DTNB) to confirm ~8 free thiols per IgG.

-

Target: 7.5 – 8.5 free thiols per antibody.

-

Phase C: Bis-Sulfone Conjugation

Objective: Re-bridge the thiols with the payload linker.

-

Reagent Prep: Dissolve the Bis-sulfone-PEG-Payload reagent in DMSO or DMF to create a 10 mM stock.

-

Addition: While gently vortexing the mAb solution, slowly add the bis-sulfone reagent.

-

Ratio: Target 4.4 to 6.0 molar equivalents of reagent per mAb (1.1 to 1.5 equivalents per disulfide bond).

-

Solvent Limit: Keep final DMSO/DMF concentration < 10% (v/v) to prevent precipitation.

-

-

Incubation: Incubate at 4°C overnight (12–16 hours) or RT for 4 hours .

-

Note: Lower temperature (4°C) is preferred to minimize non-specific surface lysine modification, although bis-sulfones are highly thiol-selective.

-

-

Quenching (Optional): Add Cysteine (1 mM final) to quench any unreacted bis-sulfone reagent.

Validation & Quality Control (Self-Validating System)

The most robust way to verify re-bridging (as opposed to simple mono-alkylation) is SDS-PAGE under reducing conditions .

Protocol: SDS-PAGE Analysis

-

Sample Prep: Mix 5 µg of conjugate with Reducing Loading Dye (containing BME or DTT). Boil for 5 mins.

-

Run: 4-12% Bis-Tris Gel.

-

Interpretation (The "Truth" Test):

| Band Location | Interpretation | Status |

| ~150 kDa | Heavy and Light chains remain covalently linked despite boiling in DTT. | SUCCESS (Re-bridged) |

| ~75 kDa | Partial bridging (Heavy-Light or Heavy-Heavy only). | PARTIAL |

| 50 kDa / 25 kDa | Heavy and Light chains separated.[4] The bridge failed or mono-alkylation occurred. | FAILURE |

Diagram 2: Experimental Workflow & QC Logic

Caption: Operational workflow emphasizing the critical purification step and the definitive SDS-PAGE checkpoint.

Troubleshooting Guide

-

Problem: SDS-PAGE shows mostly 50/25 kDa bands (Failure).

-

Cause 1: Incomplete removal of DTT. The residual DTT quenched the bis-sulfone. -> Solution: Perform two sequential desalting steps.

-

Cause 2: pH too low. -> Solution: Ensure Conjugation Buffer is pH 7.8–8.0 to activate the elimination mechanism.

-

-

Problem: Precipitation observed upon adding reagent.

-

Cause: Reagent hydrophobicity. -> Solution: Add the reagent more slowly; ensure DMSO is <10%; consider a PEGylated bis-sulfone linker to improve solubility.

-

-

Problem: High Molecular Weight Aggregates (>200 kDa).

-

Cause: Inter-antibody crosslinking. -> Solution: Dilute mAb to < 2 mg/mL during conjugation to favor intra-chain bridging over inter-chain crosslinking.

-

References

-

Brocchini, S., et al. (2006).[5][6] "PEGylation of native disulfide bonds in proteins."[6] Nature Protocols, 1(5), 2241–2252.[4] [Link]

-

Balan, S., et al. (2007).[5] "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Bioconjugate Chemistry, 18(1), 61-76.[5] [Link]

-

Schumacher, F. F., et al. (2014). "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 25(3), 525-534. [Link]

-

Shaunak, S., et al. (2006).[5][6] "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2, 312–313. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imperial.ac.uk [imperial.ac.uk]

Application Note: Precision Labeling with Bis-Sulfone-PEG12-NHS Ester

Executive Summary & Chemical Context[1][2][3][4][5]

This guide details the protocol for calculating and executing the labeling of amine-containing biomolecules (proteins, antibodies, or amine-functionalized payloads) using Bis-Sulfone-PEG12-NHS ester .

The Reagent:

-

NHS Ester (N-hydroxysuccinimide): The "labeling" handle.[1][2][3] It reacts with primary amines (

) found on Lysine residues and the N-terminus of proteins to form a stable amide bond.[4] -

PEG12 Spacer: A hydrophilic polyethylene glycol linker that enhances solubility and reduces aggregation of the final conjugate.

-

Bis-Sulfone: A latent reactive moiety designed for bis-alkylation .[5][6][7] It is typically used in a downstream step to intercalate into reduced disulfide bonds (e.g., re-bridging antibody disulfides), preserving structural integrity while attaching a payload [1, 2].[8]

The Challenge: The critical variable in this protocol is the molar excess of the NHS ester.[1][2][4][9][10] NHS esters are unstable in aqueous solution; they undergo aminolysis (desired reaction with protein) and hydrolysis (competing reaction with water).[11] The rate of hydrolysis increases with pH, creating a kinetic race. Therefore, calculating the correct molar excess is not a static stoichiometric equation but a dynamic compensation for reagent degradation [3].

Pre-Experimental Decision Matrix

Before performing calculations, you must determine the "Target Molar Excess" (

Table 1: Recommended Molar Excess ( ) Guidelines

| Protein Concentration ( | Recommended Molar Excess ( | Rationale |

| > 5 mg/mL | 5x – 10x | High collision frequency; aminolysis outcompetes hydrolysis. |

| 1 – 5 mg/mL | 10x – 20x | Standard range for antibodies (IgG). Balanced kinetics. |

| < 1 mg/mL | 20x – 50x | Hydrolysis dominates. High excess required to drive labeling.[10] |

| Small Molecule Amines | 1.1x – 1.5x | In anhydrous organic solvent (DMSO/DMF), hydrolysis is negligible. |

The Calculation Protocol

Do not rely on generic online calculators. Use this step-by-step derivation to ensure accuracy for your specific batch of this compound.

Core Variables[7][14][15]

- : Mass of Protein (mg)[10]

- : Molecular Weight of Protein (Da or g/mol )

-

: Molecular Weight of Reagent (Bis-Sulfone-PEG12-NHS